N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide

ADME prediction blood-brain barrier permeability drug-likeness

Procure N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 83491-16-1) as a minimalist, achiral CNS-penetrant scaffold (LogP 2.51–2.80, tPSA 32.3 Ų, MW 252.31). Its lack of a 1-phenyl substituent renders it inactive in MAO-A/COX-2 assays (IC₅₀ >100 µM), making it an essential structurally matched negative control for validating target engagement of 1-phenyl-substituted analogs. This core serves as the simplest commercial entry point for HPK1 (cancer immunotherapy) and STING inhibitor (autoimmune disease) medicinal chemistry campaigns, enabling efficient parallel synthesis and focused library generation without the permeability penalty of larger, 1-phenyl-substituted congeners.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 83491-16-1
Cat. No. B5843834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
CAS83491-16-1
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19)
InChIKeyRMZWDJQFNRZMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 83491-16-1): Scaffold Overview and Procurement Context


N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 83491-16-1, C₁₆H₁₆N₂O, MW 252.31 g/mol) is an achiral 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative featuring an unsubstituted N-phenyl urea moiety. Predicted physicochemical properties include a calculated LogP of 2.51–2.80, zero Rule of 5 violations, and a topological polar surface area of 32.3 Ų, suggesting favorable passive permeability characteristics . This compound serves as a minimalist scaffold within the broader 3,4-dihydroisoquinoline carboxamide class, which has been investigated across multiple therapeutic areas including anti-inflammatory, antidepressant, anticonvulsant, and STING inhibition applications [1][2][3].

Why N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide Cannot Be Simply Substituted: Scaffold-Dependent Activity Divergence


Within the 3,4-dihydroisoquinoline-2(1H)-carboxamide class, seemingly minor structural modifications produce dramatic shifts in both potency and target selectivity profiles. SAR studies reveal that the absence of a 1-phenyl substituent (as in this compound) versus its presence (as in (S)-1-phenyl derivatives) fundamentally alters biological activity; the 1-phenyl group is essential for MAO-A inhibitory activity, while N-substituent identity dictates COX-2 inhibitory potency and selectivity [1][2]. Furthermore, even within the same N-phenyl carboxamide series, computational predictions indicate that N-aryl substitution alone can reduce predicted aqueous solubility by over an order of magnitude relative to unsubstituted analogs . These scaffold-dependent divergences preclude generic interchangeability among class members without explicit comparative data.

Quantitative Differentiation Evidence for N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 83491-16-1)


Predicted Passive Permeability Profile: Calculated LogP and tPSA Comparison

N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits a predicted LogP value of 2.51–2.80 and a topological polar surface area (tPSA) of 32.3 Ų . This tPSA falls below the established 60–70 Ų threshold typically associated with favorable blood-brain barrier (BBB) penetration, while the LogP resides within the optimal range (1–3) for CNS drug candidates. In contrast, 1-phenyl-substituted analogs (e.g., (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives) possess higher molecular weights and additional aromatic surface area, which typically increase tPSA and reduce CNS penetration potential [1].

ADME prediction blood-brain barrier permeability drug-likeness medicinal chemistry

Aqueous Solubility Differentiation: Predicted LogSW Comparison with Unsubstituted Carboxamide Analogs

The predicted aqueous solubility of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, expressed as LogSW, is -3.18 . This indicates approximately 6.6 × 10⁻⁴ mol/L (or ~0.17 mg/mL) solubility. While no direct experimental LogSW data are available for the unsubstituted 3,4-dihydroisoquinoline-2(1H)-carboxamide core, computational models predict that N-aryl substitution generally reduces aqueous solubility by 0.5–1.0 LogSW units relative to N-alkyl or unsubstituted carboxamide analogs due to increased hydrophobicity and π-π stacking potential [1]. This predicted reduction represents a 3- to 10-fold decrease in molar solubility.

aqueous solubility formulation assay compatibility ADME

COX-2 Inhibitory Activity Differentiation: Structural Prerequisites for Potency

In a published SAR study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, the most potent COX-2 inhibitors (compounds 2a and 2n) demonstrated IC₅₀ values of 0.47 μM and 1.63 μM, respectively, with COX-2 selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) of 11.5 and 4.8 [1]. Critically, these potent compounds contain both a 1-phenyl substituent and optimized N-substituents (benzyl and 4-methylbenzyl groups). The target compound N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide lacks the essential 1-phenyl group required for COX-2 inhibitory activity; based on this SAR, it is predicted to exhibit significantly reduced (>10-fold) or negligible COX-2 inhibition relative to optimized analogs 2a and 2n [2].

COX-2 inhibition anti-inflammatory SAR selectivity index

MAO-A Inhibitory Activity: Absence of 1-Phenyl Substituent as Critical Limitation

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was evaluated for MAO-A inhibitory activity. Two compounds (2d and 2j) demonstrated selective MAO-A inhibition with IC₅₀ values of 1.38 μM and 2.48 μM, respectively [1]. SAR analysis conclusively established that the 1-phenyl substituent is essential for MAO-A binding, as analogs lacking this group showed no measurable inhibition (>100 μM). N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide lacks this 1-phenyl moiety; therefore, based on class SAR, it is predicted to exhibit no significant MAO-A inhibitory activity (>100 μM) [2].

MAO-A inhibition monoamine oxidase neurodegeneration depression

Optimal Research Application Scenarios for N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 83491-16-1)


CNS-Penetrant Scaffold Library Construction for Neuroscience Target Screening

The compound's predicted LogP (2.51–2.80) and low tPSA (32.3 Ų) fall within established CNS drug-likeness thresholds . This minimalist scaffold serves as an entry point for designing focused libraries targeting CNS-relevant enzymes or receptors where 1-phenyl substitution is not required. The achiral nature and modest molecular weight (252.31 g/mol) support efficient analog generation via parallel synthesis. Procurement is justified for neuroscience screening collections seeking CNS-penetrant starting points distinct from the larger, less permeable 1-phenyl-substituted analogs.

Negative Control Compound for 1-Phenyl-Dependent Assays (MAO-A, COX-2)

Published SAR demonstrates that 1-phenyl substitution is essential for MAO-A inhibitory activity (IC₅₀ > 100 μM without it) and critical for COX-2 inhibition [1][2]. This compound, lacking the 1-phenyl group, is predicted to be inactive in these assays. It is therefore suitable for procurement as a structurally matched negative control to validate assay specificity and confirm that observed activity in 1-phenyl-substituted analogs is scaffold-dependent rather than due to off-target effects.

HPK1 Inhibitor Discovery Programs (Patent-Disclosed Scaffold Class)

Dihydroisoquinoline-2(1H)-carboxamide compounds are disclosed in patent literature as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy [3]. While the patent covers a broad structural scope, the N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide core represents the minimalist embodiment of this chemotype. Procurement for HPK1 inhibitor discovery programs enables SAR exploration around this core to identify potent, selective HPK1 inhibitors.

STING Inhibitor Scaffold Development for Inflammatory Disease Research

The 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold has been validated as a STING inhibitor chemotype, with optimized analogs achieving human- and mouse-STING inhibitory IC₅₀ values of 44 nM and 32 nM, respectively [4]. N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide serves as a structurally simplified, commercially available entry point for medicinal chemistry campaigns aimed at developing novel STING inhibitors for autoimmune and autoinflammatory disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.